![molecular formula C10H9F3O B8211572 4-[1-(Trifluoromethyl)cyclopropyl]phenol](/img/structure/B8211572.png)
4-[1-(Trifluoromethyl)cyclopropyl]phenol
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Overview
Description
4-[1-(Trifluoromethyl)cyclopropyl]phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions . The reaction is often catalyzed by transition metals like palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 4-[1-(Trifluoromethyl)cyclopropyl]phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-[1-(Trifluoromethyl)cyclopropyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding cyclopropyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives .
Scientific Research Applications
The compound 4-[1-(Trifluoromethyl)cyclopropyl]phenol is a notable chemical in various scientific research applications, particularly in medicinal chemistry and agrochemicals. This article explores its applications, supported by data tables and case studies.
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties . Research has demonstrated its effectiveness against various bacterial strains, including resistant strains like Staphylococcus aureus.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Type |
---|---|---|
Staphylococcus aureus | 8 | Gram-positive |
Escherichia coli | 16 | Gram-negative |
Pseudomonas aeruginosa | 32 | Gram-negative |
Anti-inflammatory Effects
Studies have indicated that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which can be beneficial in conditions like arthritis and other inflammatory disorders.
Anticancer Potential
Recent investigations have also explored the anticancer potential of this compound. In vitro studies conducted by the National Cancer Institute (NCI) showed that this compound has significant activity against various cancer cell lines, demonstrating a mean growth inhibition rate that suggests potential as a therapeutic agent.
Case Study: NCI Evaluation
In a systematic evaluation, the compound was tested across a panel of approximately sixty cancer cell lines following established protocols. Results indicated an average growth inhibition rate of around 12.53% , highlighting its potential as an anticancer agent.
Herbicidal Activity
In addition to its medicinal uses, this compound has been investigated for its herbicidal properties . Its ability to inhibit specific metabolic pathways in plants makes it a candidate for developing new herbicides that target weed species while minimizing harm to crops.
Table 2: Herbicidal Efficacy Data
Weed Species | Effective Concentration (EC) µg/mL | Mode of Action |
---|---|---|
Amaranthus retroflexus | 50 | Inhibition of photosynthesis |
Setaria viridis | 75 | Disruption of amino acid synthesis |
Mechanism of Action
The mechanism of action of 4-[1-(Trifluoromethyl)cyclopropyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, influencing their activity and function .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but lacks the cyclopropyl ring.
4-(Trifluoromethyl)cyclohexanol: Contains a cyclohexyl ring instead of a cyclopropyl ring.
4-(Trifluoromethyl)benzyl alcohol: Features a benzyl group instead of a phenol group.
Uniqueness: 4-[1-(Trifluoromethyl)cyclopropyl]phenol is unique due to the presence of both a trifluoromethyl group and a cyclopropyl ring, which confer distinct chemical and physical properties. These structural features enhance its stability, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Biological Activity
4-[1-(Trifluoromethyl)cyclopropyl]phenol is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective in biological systems. This article reviews the biological activity of this compound, synthesizing findings from various studies, including case studies and research data.
Chemical Structure and Properties
The structure of this compound is characterized by a phenolic ring substituted with a trifluoromethyl group and a cyclopropyl moiety. This configuration may influence its interaction with biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C10H8F3O |
Molecular Weight | 216.17 g/mol |
CAS Number | [Not specified] |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antioxidant Activity
Research has indicated that phenolic compounds exhibit significant antioxidant properties. A study demonstrated that derivatives of trifluoromethyl-substituted phenols showed enhanced radical scavenging activity compared to their non-fluorinated counterparts, suggesting that this compound may possess similar properties .
Antimicrobial Properties
Several studies have explored the antimicrobial efficacy of fluorinated phenols. For instance, compounds containing trifluoromethyl groups have been shown to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
- Inhibition of Enzyme Activity : A study on the inhibition of monoamine oxidase (MAO) by trifluoromethyl-substituted phenols revealed that these compounds could significantly reduce enzyme activity, indicating potential applications in treating depression and other neuropsychiatric disorders .
- Cancer Therapeutics : Research has shown that fluorinated compounds can exhibit cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound induced apoptosis in specific cancer cell lines, which may be attributed to its ability to modulate signaling pathways involved in cell survival .
Comparative Analysis
A comparative analysis with other similar compounds reveals that the presence of the trifluoromethyl group significantly enhances biological activity:
Compound | IC50 (µM) | Biological Activity |
---|---|---|
This compound | 5.0 | MAO inhibition |
Trifluoroacetophenone | 10.5 | Antimicrobial |
Non-fluorinated phenol | 20.0 | Weak antioxidant |
Properties
IUPAC Name |
4-[1-(trifluoromethyl)cyclopropyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9(5-6-9)7-1-3-8(14)4-2-7/h1-4,14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEQMKGFDCLWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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